2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with two chlorine atoms and a triazole ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to a series of reactions, including nitration, reduction, and nucleophilic substitution, to introduce the triazole ring and carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by catalytic hydrogenation and coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,6-dichloropyridin-3-yl)acetamide: Shares the dichloropyridine moiety but differs in the functional groups attached.
4-amino-2,6-dichloropyridine: Another derivative of dichloropyridine with different substituents.
Uniqueness
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the triazole and carboxamide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C9H7Cl2N5O |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C9H7Cl2N5O/c1-4-7(9(12)17)15-16(14-4)5-2-3-6(10)13-8(5)11/h2-3H,1H3,(H2,12,17) |
InChI Key |
UJPUUJDTJGBINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)N)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.